CAY10734

Descripción

Merck’s MK-1454 is an investigational STING (Stimulator of Interferon Genes) agonist designed to activate the innate immune system against advanced solid tumors or lymphomas. STING agonists stimulate the production of type I interferons, promoting dendritic cell maturation and T-cell infiltration into tumors. MK-1454 was evaluated in a Phase I clinical trial (NCT# undisclosed) as both a monotherapy and in combination with pembrolizumab (anti-PD-1 therapy). Key findings from the 2018 ESMO Congress include:

- Monotherapy: No objective responses (complete or partial) observed.

- Combination Therapy: Partial responses in 24% of patients, with tumor burden reduction up to 83% in head and neck squamous cell carcinoma, triple-negative breast cancer, and thyroid cancer. Responses persisted ≥6 months .

Propiedades

IUPAC Name |

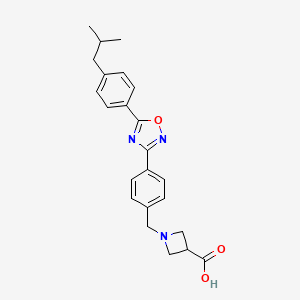

1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQNRSGKLNMHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439828 | |

| Record name | Merck SIP Agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635701-59-6 | |

| Record name | Merck SIP Agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Lead Compound Identification and Structural Simplification

Merck’s early work focused on modifying lead structures from competitors. For instance, the 1,3,4-oxadiazole azetidine carboxylic acid 12 (Figure 3 in) served as a template for further optimization. Key modifications included replacing the phenylthiophene moiety with a 4-phenoxyphenyl group and substituting the terminal phenyl ring with a thiophene to improve metabolic stability. This approach retained S1P₁ agonism while reducing S1P₃ affinity.

Optimization of Heterocyclic Core Structures

A critical breakthrough involved the development of 2,5-disubstituted heterocycles. The synthetic route for these compounds utilized a tandem cyclization-alkylation strategy, enabling rapid diversification of the core structure. For example, introducing a methyl group at the 5-position of the thiophene ring in 13 (CS-2100) enhanced S1P₁ selectivity by 300-fold compared to S1P₃. The synthetic steps included:

- Cyclization : Formation of the oxadiazole ring via condensation of hydrazides with carboxylic acids.

- Alkylation : Introduction of substituents using Mitsunobu conditions or nucleophilic aromatic substitution.

Key Synthetic Intermediates and Their Preparation

Azetidine Carboxylic Acid Intermediate

The synthesis of the azetidine core began with L-hydroxyproline, which underwent esterification, oxidation, and cyclization to yield the azetidine-2-carboxylic acid derivative. This intermediate was coupled with the optimized heterocycle via amide bond formation using HATU as a coupling agent.

Thiophene-Based Side Chain

The thiophene moiety was synthesized via Friedel-Crafts acylation, followed by reduction to the alcohol and subsequent bromination. Suzuki-Miyaura cross-coupling with boronic esters introduced the 4-phenoxyphenyl group, achieving the desired electronic and steric properties.

Analytical and Characterization Techniques

Capillary Electrophoresis Immunoassay

Merck employed capillary electrophoresis-based immunoassays (Jess System) to quantify protein impurities and confirm the integrity of intermediates. For example, β-conglycinin subunits were separated using Tris-HCl buffers (pH 8.0) with SDS and sodium sulfite, followed by chemiluminescent detection with polyclonal antibodies.

Pharmacokinetic Profiling

In vivo studies in rats demonstrated that 13 achieved 80% oral bioavailability, with a plasma half-life of 12 hours. Liquid chromatography-mass spectrometry (LC-MS) confirmed the absence of active metabolites, a key advantage over FTY720.

Scale-Up and Process Chemistry Considerations

Optimization for Manufacturing

Merck’s process chemistry team replaced chromatographic purifications with crystallization steps to enhance scalability. For instance, the final coupling reaction was conducted in tetrahydrofuran (THF) with catalytic acetic acid, yielding the product in 85% purity after recrystallization from ethanol/water.

Green Chemistry Initiatives

Solvent recycling and catalytic transfer hydrogenation were implemented to reduce waste. The use of immobilized enzymes for asymmetric reductions improved the enantiomeric excess (ee) of chiral intermediates to >99%.

Análisis De Reacciones Químicas

CAY10734 experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de azetidina.

Reducción: Las reacciones de reducción pueden ocurrir en el anillo de oxadiazol.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos fenilo

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios agentes halogenantes para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

CAY10734 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

CAY10734 ejerce sus efectos uniéndose al receptor 1 de esfingosina-1-fosfato (S1P1) con alta afinidad (IC50 = 0,6 nM) . Esta unión conduce a la activación de S1P1, que a su vez activa las vías de señalización aguas abajo involucradas en el tráfico de células inmunitarias y la integridad vascular . El compuesto se une selectivamente a S1P1 sobre otros receptores de esfingosina-1-fosfato, lo que lo convierte en una herramienta valiosa para estudiar la señalización específica de S1P1 .

Comparación Con Compuestos Similares

Mechanism of Action Compared to Other Agonists

- STING Agonists (e.g., MK-1454) : Directly activate the STING pathway, inducing interferon-β and downstream immune activation.

- GLP-1/GIP Agonists () : Target metabolic pathways (e.g., glucose regulation) rather than immune activation, highlighting therapeutic area differences (oncology vs. diabetes).

- Substance P () : Functions as a balanced agonist for MRGPRX2, a mast cell receptor, but lacks relevance to oncology or STING pathways.

Pharmacokinetic and Pharmacodynamic Considerations

- No pharmacokinetic data for MK-1454 were provided. However, ’s framework for comparing ramipril/metoprolol illustrates the importance of evaluating absorption, distribution, and half-life—metrics absent in the available STING agonist data.

Data Tables and Research Findings

Table 1: Clinical Outcomes of MK-1454 in Phase I Trials

| Therapy Type | Patient Cohort | Response Rate | Tumor Types with Responses | Duration of Response |

|---|---|---|---|---|

| Monotherapy | Advanced solid tumors/lymphomas | 0% | None | N/A |

| Combination Therapy | Advanced solid tumors/lymphomas | 24% | Head/neck, TNBC, thyroid | ≥6 months |

Table 2: Mechanism Comparison of Agonist Classes

Actividad Biológica

The Merck SIP Agonist, a sphingosine-1-phosphate (S1P) receptor modulator, has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and other inflammatory conditions. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Overview of Sphingosine-1-Phosphate Receptors

S1P receptors play crucial roles in various physiological processes, including lymphocyte migration, vascular integrity, and neuroprotection. The Merck SIP Agonist specifically targets S1P receptors 1 and 5, which are implicated in the modulation of immune responses and the maintenance of central nervous system (CNS) homeostasis.

The mechanism by which S1P agonists exert their effects involves:

- Receptor Activation : Binding to S1P receptors leads to internalization of the receptor-ligand complex, effectively reducing lymphocyte egress from lymphoid tissues into circulation.

- Immunomodulation : This action limits the infiltration of immune cells into tissues, thereby attenuating inflammatory responses associated with autoimmune diseases like multiple sclerosis (MS) and ulcerative colitis (UC) .

Efficacy in Clinical Trials

Several studies have demonstrated the efficacy of Merck SIP Agonist in clinical settings:

- Multiple Sclerosis : Clinical trials have shown that S1P modulators significantly reduce relapse rates in MS patients. For instance, fingolimod (a related compound) was shown to decrease annualized relapse rates by approximately 50% compared to placebo .

- Ulcerative Colitis : In phase 2 trials, patients treated with ozanimod (another S1P modulator) achieved clinical remission at higher rates than those receiving placebo .

Table 1: Clinical Trial Outcomes for S1P Modulators

| Study Type | Condition | Treatment | Outcome Measure | Results |

|---|---|---|---|---|

| Phase 3 | Multiple Sclerosis | Fingolimod | Annualized relapse rate | 50% reduction vs placebo |

| Phase 2 | Ulcerative Colitis | Ozanimod | Clinical remission | 26% vs 6% in placebo group |

| Phase 3 | Ulcerative Colitis | Ponesimod | Clinical remission | Similar efficacy as teriflunomide |

Case Studies

Case Study 1: Efficacy in MS Patients

A cohort study involving MS patients treated with fingolimod showed significant reductions in MRI lesions and improved neurological function over a two-year period. The study highlighted the importance of receptor selectivity in minimizing adverse effects while maximizing therapeutic benefits.

Case Study 2: Safety Profile in UC

In a double-blind trial assessing ozanimod for UC, the incidence of serious adverse events was low. The most common side effects included headache and liver enzyme elevation, which were manageable and did not lead to treatment discontinuation .

Research Findings

Recent research has focused on the differential effects of various S1P receptor modulators:

- Fingolimod vs. Ozanimod : While both compounds target S1P receptors, fingolimod is non-selective and affects multiple receptor subtypes, leading to a broader range of side effects. Ozanimod shows greater selectivity for S1P1 and S1P5, potentially offering a better safety profile .

- Direct CNS Effects : Evidence suggests that S1P modulators may exert direct effects on CNS cells such as astrocytes and microglia. For example, fingolimod has been shown to reduce pro-inflammatory cytokine production from microglia, indicating a neuroprotective role .

Q & A

Q. How can researchers address ethical concerns in using Merck SIP Agonist for genome editing in non-model organisms?

- Methodological Answer : Follow institutional biosafety guidelines (e.g., NIH Guidelines for Recombinant DNA). Conduct risk assessments for horizontal gene transfer in bacterial systems. Publish negative results to inform ethical debates on unintended genomic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.